N-(1-(benzofuran-2-yl)propan-2-yl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide
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Overview
Description
N-(1-(benzofuran-2-yl)propan-2-yl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H21N3O4 and its molecular weight is 343.383. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antibacterial Activities
Research on new pyridine derivatives, including those with benzofuran components, has shown variable and modest antimicrobial activity against investigated strains of bacteria and fungi. This indicates a potential for developing new antibacterial agents from benzofuran derivatives (Patel, Agravat, & Shaikh, 2011). Another study synthesized phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid, finding good chelating ability with Fe+2 ions and good scavenging activity with DPPH free radicals, suggesting antioxidant and antibacterial potential (Shankerrao, Bodke, & Mety, 2013).
Nootropic Activity
A study explored the synthesis of some 1,4-disubstituted 2-oxopyrrolidines and related compounds for their potential nootropic (cognitive enhancement) activities, indicating the interest in this chemical framework for developing brain health-related applications (Valenta, Urban, Taimr, & Polívka, 1994).
Polymerization Applications
The ADMET polymerization of amino-acid-based dienes, including studies on diketopiperazines, has been researched for creating unsaturated tertiary polyamides, highlighting the material science applications of these compounds (Führer & Schlaad, 2014).
Drug Discovery and Development
In the realm of drug discovery, benzofuran derivatives have been evaluated for their potential as anti-inflammatory, analgesic, and antipyretic agents, among others. This underscores the ongoing research into benzofuran and related structures for therapeutic uses. For instance, a series of benzofuran-2-carboxamides were synthesized and evaluated for their in vivo anti-inflammatory, analgesic, and antipyretic activities, with some derivatives exhibiting potent activities (Xie et al., 2014).
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives have diverse pharmacological activities, indicating a variety of interactions with their targets .
Biochemical Pathways
Benzofuran compounds are known to have a broad range of clinical uses, indicating that they likely affect multiple biochemical pathways .
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects on various types of cancer cells .
Future Directions
Benzofuran compounds have shown promising pharmacological potential against various diseases such as Alzheimer’s and Parkinson’s. They are potential natural drug lead compounds . Therefore, the future research directions could involve further exploration of the therapeutic potential of benzofuran derivatives, including “N-(1-(benzofuran-2-yl)propan-2-yl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide”, for various diseases.
Biochemical Analysis
Biochemical Properties
The compound N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide is known to interact with monoamine transporters and 5-HT receptors . It has been found to increase the levels of serotonin and dopamine in the brain, which can lead to improved mood and cognitive function.
Cellular Effects
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide has been observed to have significant effects on various types of cells and cellular processes. It is known to pose significant health risks, such as causing anxiety, sinus tachycardia, hypertension, and QT prolongation . It also has the potential to induce cell cycle arrest, a typical feature of geroconversion, a senescent state characterized by loss of cell proliferation .
Molecular Mechanism
The compound acts as a substrate-type releaser at dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT) with nanomolar potencies . This suggests that it exerts its effects at the molecular level by binding to these transporters and influencing their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide has been observed to produce sustained stimulant-like effects in rats
Dosage Effects in Animal Models
In animal models, the effects of N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide vary with different dosages. It has been found to be more potent than MDA in vitro and in vivo, producing sustained stimulant-like effects in rats
Metabolic Pathways
It is known to interact with monoamine transporters and 5-HT receptors , suggesting that it may be involved in the metabolism of these neurotransmitters
Transport and Distribution
Given its interactions with monoamine transporters , it may be transported into cells via these transporters
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-3-20-8-9-21(17(23)16(20)22)18(24)19-12(2)10-14-11-13-6-4-5-7-15(13)25-14/h4-7,11-12H,3,8-10H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYRIBMFGISNID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C)CC2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.